molecular formula C17H26N2O B3849931 4-(1,4'-bipiperidin-1'-ylmethyl)phenol

4-(1,4'-bipiperidin-1'-ylmethyl)phenol

Cat. No.: B3849931
M. Wt: 274.4 g/mol
InChI Key: WNYQQHYHUCBUSZ-UHFFFAOYSA-N
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Description

4-(1,4'-Bipiperidin-1'-ylmethyl)phenol is a synthetic organic compound characterized by a phenol core substituted at the 4-position with a 1,4'-bipiperidinylmethyl group. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing pharmacologically active molecules. For instance, it has been employed in the synthesis of amino-quinoline-5,8-dione derivatives targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition , and in hydroxypyranone derivatives evaluated for anticonvulsant activity . Its structural versatility makes it a valuable scaffold for exploring structure-activity relationships (SAR) across diverse therapeutic targets.

Properties

IUPAC Name

4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19/h4-7,16,20H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQQHYHUCBUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in TRPV4 Antagonism

The 1,4'-bipiperidinylmethyl group is a critical pharmacophore in TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists. For example:

  • GSK2193874: This quinolinecarboxamide derivative incorporates the 1,4'-bipiperidinylmethyl group and demonstrates potent TRPV4 inhibition (IC₅₀ = 2–20 nM) with high oral bioavailability. Its selectivity over L-type calcium channels and efficacy in reducing pulmonary edema highlight the importance of the bipiperidine moiety in optimizing pharmacokinetics and target engagement .
  • Pfizer’s Azetidine-Linked Compound : Replacing the bipiperidine with an azetidine ring reduces off-target cardiovascular effects but compromises TRPV4 potency (IC₅₀ = 50 nM) .

Key Insight : The bipiperidine group in GSK2193874 enhances both binding affinity and metabolic stability compared to smaller heterocycles, underscoring its role in achieving balanced drug-like properties.

Derivatives in Histamine H3 Receptor Antagonism

The bipiperidinylmethyl group is also pivotal in histamine H3 receptor antagonists:

  • 2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-b]pyridine : Exhibits H3 receptor antagonism (Ki = 139 nM) with reduced hERG channel liability due to optimized substitution at the pyridine 6-position .
  • 2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-c]pyridine : A positional isomer with slightly improved affinity (Ki = 128 nM), demonstrating the impact of heterocycle substitution patterns .

SAR Note: The bipiperidine moiety contributes to H3 receptor binding via hydrophobic interactions, while modifications to the thiazolopyridine core fine-tune selectivity and safety profiles.

Table 1: Comparative Analysis of Bipiperidinylmethyl-Containing Compounds

Compound Parent Structure Biological Target Key Activity/Property Evidence ID
4-(1,4'-Bipiperidin-1'-ylmethyl)phenol Phenol Synthetic Intermediate N/A
GSK2193874 Quinoline TRPV4 IC₅₀ = 2–20 nM; Oral bioavailability
2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-b]pyridine Thiazolopyridine H3 Receptor Ki = 139 nM; Reduced hERG liability
6f Quinoline-5,8-dione NQO1 Antiproliferative (IC₅₀ = 0.8–2.5 µM)
3d Hydroxypyranone Anticonvulsant Effective in rodent models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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